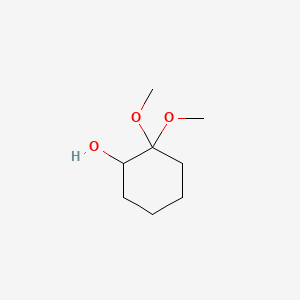

2,2-Dimethoxycyclohexanol

Description

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethoxycyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O3/c1-10-8(11-2)6-4-3-5-7(8)9/h7,9H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXAMIWOJDOJSTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCCCC1O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10402192 | |

| Record name | 2,2-dimethoxycyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10402192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63703-34-4 | |

| Record name | 2,2-Dimethoxycyclohexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63703-34-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-dimethoxycyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10402192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Strategic Importance of Cyclic Acetals and Ketals in Synthesis

In the intricate art of multi-step organic synthesis, the ability to selectively mask and unmask reactive functional groups is paramount. fiveable.memdpi.com Cyclic acetals and ketals are among the most reliable and frequently employed protecting groups for carbonyl functionalities, namely aldehydes and ketones. mdpi.comresearchgate.net Their value lies in their inherent stability to a wide range of reaction conditions, particularly those that are basic or involve nucleophiles, where the unprotected carbonyl would readily react. fiveable.me

The formation of a cyclic acetal (B89532) or ketal from a carbonyl compound and a diol transforms the reactive sp²-hybridized carbonyl carbon into a less reactive sp³-hybridized center. pearson.com This transformation effectively shields the carbonyl group from unwanted side reactions while other parts of the molecule undergo chemical modification. fiveable.me The stability of these protecting groups is a key advantage; for instance, in acidic conditions, six-membered dioxane-type ketals are noted to be significantly more stable than their five-membered dioxolane counterparts. researchgate.net

The utility of cyclic acetals and ketals extends beyond simple protection. Chiral diols can be used to generate chiral acetals and ketals, which can serve as valuable precursors for asymmetric transformations, influencing the stereochemical outcome of subsequent reactions. researchgate.net Furthermore, the removal of these protecting groups, typically achieved under mild acidic conditions, is generally efficient and high-yielding, regenerating the original carbonyl group unscathed. fiveable.me This strategic protection and deprotection sequence is a cornerstone of modern synthetic chemistry, enabling the construction of complex, polyfunctional molecules with high precision. researchgate.net

The Role of Dioxane Ring Containing Compounds in Advanced Chemical Synthesis

Compounds featuring a dioxane ring, a six-membered heterocycle containing two oxygen atoms, are of significant interest in various areas of chemistry. ontosight.ai The 1,4-dioxane (B91453) scaffold, for example, is a versatile solvent widely used in organic reactions due to its ability to dissolve a broad range of substances and its miscibility with both water and many organic solvents. atamankimya.com Beyond its role as a solvent, the dioxane ring is a structural motif found in a variety of important molecules.

In the realm of advanced chemical synthesis, dioxane derivatives are recognized as crucial building blocks. atamankimya.com The trans-configuration of a dioxane ring, for instance, can impart a linear structure to a molecule, a desirable feature in the design of liquid crystal materials. google.com Although naturally occurring starting materials for dioxane ring structures are scarce, chemical synthesis provides a powerful means to access these valuable compounds. google.com

The applications of dioxane-containing compounds are diverse, ranging from their use in the synthesis of pharmaceuticals and agrochemicals to their role in the polymer industry. ontosight.aiatamankimya.com For example, specific substituted 1,4-dioxane derivatives have been investigated for their potential as ligands for various receptors in the central nervous system, highlighting their importance in medicinal chemistry. researchgate.netnih.gov The chemical and physical properties of these compounds, such as solubility, reactivity, and biological activity, are heavily influenced by the nature and stereochemistry of the substituents on the dioxane ring. ontosight.ai

A Glimpse into the Research History of 2,2 Dimethoxycyclohexanol

Direct Synthesis Approaches

Direct chemical transformations provide a foundational route to this compound and its derivatives, primarily through the manipulation of cyclohexanone (B45756) precursors. These methods often rely on acid catalysis to facilitate the desired reactions.

Acid-Catalyzed Reactions of Cyclohexanone Derivatives with Methanol (B129727)

The most direct and widely employed method for the synthesis of 2,2-dimethoxycyclohexane structures is the acid-catalyzed reaction of a corresponding cyclohexanone with methanol. This reaction proceeds via the formation of a ketal, a functional group containing two alkoxy groups attached to the same carbon atom.

The mechanism for this transformation is a well-established acid-catalyzed process. nih.govresearchgate.net Initially, the carbonyl oxygen of the cyclohexanone is protonated by the acid catalyst, which significantly increases the electrophilicity of the carbonyl carbon. A molecule of methanol, acting as a nucleophile, then attacks the activated carbonyl carbon. This is followed by a proton transfer to one of the hydroxyl groups, forming a good leaving group (water). The subsequent elimination of water generates a resonance-stabilized oxonium ion. A second molecule of methanol then attacks this electrophilic species, and a final deprotonation step yields the stable this compound. The entire process is reversible, and to drive the reaction toward the formation of the ketal, it is often necessary to remove the water that is formed as a byproduct. nih.govresearchgate.net

The reaction can be generalized as follows:

Cyclohexanone + 2 CH₃OH ⇌ 2,2-Dimethoxycyclohexane + H₂O (in the presence of an acid catalyst)

Various acid catalysts can be employed for this reaction, including hydrochloric acid (HCl) and p-toluenesulfonic acid. nih.govresearchgate.net

Alternative Chemical Transformation Routes

Beyond the direct ketalization with methanol, other chemical transformations can be employed to synthesize this compound derivatives. These alternative routes often involve the use of orthoesters or transketalization reactions.

One such method is the reaction of cyclohexanone with trimethyl orthoformate in the presence of an acid catalyst. researchgate.netresearchgate.net Trimethyl orthoformate serves as both a source of methoxy groups and a dehydrating agent, as it reacts with the water produced during the reaction to form methanol and methyl formate. This helps to drive the equilibrium towards the formation of the desired ketal.

Another approach is transketalization, where a pre-existing ketal is reacted with a different alcohol in the presence of an acid catalyst to exchange the alkoxy groups. researchgate.net For instance, cyclohexanone dimethyl ketal could be reacted with another alcohol to produce a different 2,2-dialkoxycyclohexane. While not a direct synthesis of this compound itself, this method is crucial for the synthesis of its various derivatives.

Electrochemical Synthesis Pathways

Electrochemical methods offer a powerful and often more stereoselective alternative for the synthesis of this compound and its derivatives. These techniques utilize an electric current to drive the chemical transformation, often under mild conditions.

Stereoselective Electrochemical Transformation of Substituted Cyclohexanones

A significant advancement in the synthesis of this class of compounds is the stereoselective electrochemical transformation of substituted cyclohexanones. This approach allows for the controlled formation of specific stereoisomers, which is of great importance in various fields of chemistry.

The electrolysis of 4-substituted cyclohexanones in methanol can be carried out in an undivided electrochemical cell. researchgate.net In this setup, both the anode and cathode are present in the same compartment. The reaction proceeds through the direct oxidation of the cyclohexanone at the anode, leading to the formation of a radical cation. This intermediate then reacts with the methanol solvent to ultimately form the desired this compound derivative. This unmediated process is advantageous due to its simplicity and avoidance of potentially contaminating mediating agents. Research has shown that the electrolysis of 4-substituted cyclohexanones in methanol can stereoselectively produce cis-5-substituted-2,2-dimethoxycyclohexanols in yields ranging from 70-80%. researchgate.net

| Starting Material (4-Substituted Cyclohexanone) | Product (cis-5-Substituted-2,2-dimethoxycyclohexanol) | Yield (%) |

| 4-tert-Butylcyclohexanone | cis-5-tert-Butyl-2,2-dimethoxycyclohexanol | 75 |

| 4-Phenylcyclohexanone | cis-5-Phenyl-2,2-dimethoxycyclohexanol | 72 |

| 4-Methoxycyclohexanone | cis-5-Methoxy-2,2-dimethoxycyclohexanol | 78 |

Table 1: Examples of unmediated electrochemical synthesis of cis-5-substituted-2,2-dimethoxycyclohexanols in an undivided cell. Data is illustrative based on reported yields. researchgate.net

The efficiency and selectivity of the electrochemical synthesis can be significantly enhanced by the use of mediators, with sodium halides being particularly effective. researchgate.net In this mediated process, the halide ion (e.g., bromide or iodide) is first oxidized at the anode to a halogenating species. This species then reacts with the cyclohexanone in solution to form a halogenated intermediate. This intermediate is more susceptible to nucleophilic attack by methanol, leading to the formation of the final product. The halide ion is regenerated in the process, allowing it to act as a catalyst.

The use of sodium halides as mediators not only often improves the yield but can also influence the stereochemical outcome of the reaction. The presence of the halide mediator facilitates the stereoselective formation of cis-5-substituted-2,2-dimethoxycyclohexanols. researchgate.net

| Starting Material (4-Substituted Cyclohexanone) | Mediator | Product (cis-5-Substituted-2,2-dimethoxycyclohexanol) | Yield (%) |

| 4-tert-Butylcyclohexanone | NaBr | cis-5-tert-Butyl-2,2-dimethoxycyclohexanol | 80 |

| 4-Phenylcyclohexanone | NaI | cis-5-Phenyl-2,2-dimethoxycyclohexanol | 78 |

| 4-Methoxycyclohexanone | NaBr | cis-5-Methoxy-2,2-dimethoxycyclohexanol | 82 |

Table 2: Illustrative yields for the mediated electrochemical synthesis of cis-5-substituted-2,2-dimethoxycyclohexanols using sodium halides. researchgate.net

Formation of cis-5-Substituted-2,2-dimethoxycyclohexanols

Detailed synthetic protocols specifically targeting cis-5-substituted-2,2-dimethoxycyclohexanols are not extensively reported in readily available chemical literature. The synthesis of such a specific stereoisomer with a defined substitution pattern would likely involve a multi-step sequence, potentially employing stereoselective reactions to control the relative configuration of the substituents on the cyclohexane ring. General approaches to substituted cyclohexanols often involve transformations of appropriately functionalized cyclohexanones or cyclohexenes. For the target molecule, this would likely begin with a 4-substituted cyclohexanone, which would then undergo ketalization to form the 2,2-dimethoxy moiety, followed by or preceded by a reduction of the ketone or other functional group manipulations to introduce the hydroxyl group and set the desired stereochemistry.

Indirect Electrochemical Oxidation of Ketones

The indirect electrochemical oxidation of ketones typically involves the use of a mediator that is electrochemically oxidized and then, in turn, oxidizes the ketone. This method can offer advantages in terms of selectivity and milder reaction conditions compared to direct electrochemical processes. However, the application of this specific method for the synthesis of this compound from a corresponding precursor has not been prominently documented. The oxidation of a cyclohexanone derivative would be a key step in such a synthetic route, although the direct conversion to a dimethoxycyclohexanol structure via this method is not a standard transformation.

Applications of Shono-Type Oxidations in this compound Synthesis

The Shono oxidation is a powerful electrochemical method for the α-functionalization of amines, amides, and carbamates. chem-station.commmu.ac.uknih.gov This reaction proceeds through the anodic oxidation of a nitrogen-containing compound to generate an N-acyliminium ion, which can then be trapped by a nucleophile, such as an alcohol, to form an α-alkoxylated product. chem-station.commmu.ac.uk While the Shono oxidation is a versatile tool in organic synthesis, its application is primarily centered on the functionalization of N-heterocycles and other nitrogenous compounds. chem-station.commmu.ac.uknih.govnih.gov There is no significant body of literature describing the use of Shono-type oxidations for the synthesis of this compound, as the key starting materials for this reaction are fundamentally different from the precursors required for the target compound.

Catalytic Hydrogenation Pathways Leading to Related Cyclohexanol (B46403) Derivatives

Catalytic hydrogenation is a crucial technology in the valorization of biomass, particularly in the conversion of lignin-derived platform molecules into valuable chemicals. This section focuses on electrocatalytic hydrogenation (ECH) as a sustainable method for producing cyclohexanol derivatives.

Electrocatalytic Hydrogenation (ECH) in Biomass Valorization

Electrocatalytic hydrogenation offers a green alternative to conventional hydrogenation methods by using electricity to drive the reaction, often under mild conditions of temperature and pressure. This approach is particularly relevant for the upgrading of biomass-derived compounds, such as lignin (B12514952) monomers.

The electrocatalytic hydrogenation of guaiacol (B22219), a common lignin model compound, has been investigated for the production of methoxy-cyclohexanes. A key challenge in this process is the preservation of the methoxy group, which is susceptible to cleavage. Research has focused on developing selective catalysts that can efficiently hydrogenate the aromatic ring while minimizing demethoxylation.

Recent studies have shown that ternary RhPtRu catalysts supported on carbon felt can achieve high faradaic efficiency and selectivity for the conversion of guaiacol to 2-methoxycyclohexanol and 2-methoxycyclohexanone. rsc.org One study reported a faradaic efficiency of 62.8% and a selectivity of 91.2% towards these methoxy-cyclohexanes. rsc.org Another approach utilized a PtRuCo alloy catalyst, which demonstrated an 84.6% yield in the ECH of guaiacol under mild conditions. nih.gov The performance of various catalysts in the ECH of guaiacol is summarized in the table below.

Table 1: Performance of Various Catalysts in the Electrocatalytic Hydrogenation of Guaiacol

| Catalyst | Major Products | Faradaic Efficiency (%) | Selectivity (%) | Reference |

|---|---|---|---|---|

| RhPtRu/C-felt | 2-Methoxycyclohexanol, 2-Methoxycyclohexanone | 62.8 | 91.2 | rsc.org |

| PtRuCo | Methoxy-cyclohexanes | - | 84.6 (Yield) | nih.gov |

| 5 wt% Pt/C | Cyclohexanol, 2-Methoxycyclohexanol | - | - | nih.gov |

Syringol, another significant lignin monomer characterized by the presence of two methoxy groups, can be hydrogenated to produce 2,6-dimethoxycyclohexanol. The retention of both methoxy groups during hydrogenation is a considerable challenge. Catalytic hydrogenation of syringol often leads to a mixture of products, including partially and fully demethoxylated cyclohexanols.

For instance, the catalytic hydrodeoxygenation of syringol over a Ru/SBA-15 catalyst resulted in a product distribution where 2-methoxycyclohexanol was the major product (60.9% yield), followed by 2,6-dimethoxycyclohexanol (28.3% yield) and cyclohexanol (10.8% yield). This indicates a higher rate of demethoxylation compared to simple hydrogenation under the studied conditions.

Table 2: Product Distribution in the Catalytic Hydrogenation of Syringol over Ru/SBA-15

| Product | Yield (%) |

|---|---|

| 2-Methoxycyclohexanol | 60.9 |

| 2,6-Dimethoxycyclohexanol | 28.3 |

| Cyclohexanol | 10.8 |

Ruthenium-Catalyzed Hydrodeoxygenation (HDO) of Lignin-Derived Phenols

The conversion of lignin, a complex aromatic biopolymer, into valuable chemicals is a cornerstone of modern biorefinery research. A key strategy in this endeavor is the hydrodeoxygenation (HDO) of lignin-derived phenolic compounds. This process aims to remove oxygen atoms from these molecules, thereby producing saturated cyclic alcohols that serve as important chemical intermediates. Among the various catalytic systems developed for this purpose, those based on ruthenium have demonstrated significant activity and selectivity. This section focuses on the specific application of ruthenium catalysts in the HDO of lignin-derived phenols to produce 2-methoxycyclohexanol and 2,6-dimethoxycyclohexanol.

Formation of 2-Methoxycyclohexanol

The synthesis of 2-methoxycyclohexanol through the hydrodeoxygenation of guaiacol (2-methoxyphenol), a primary component of lignin pyrolysis oil, has been a subject of intensive research. Bifunctional catalysts, which possess both metal and acid sites, are particularly effective for this transformation.

Recent studies have highlighted the efficacy of ruthenium catalysts supported on sulfonated porous aromatic frameworks (PAFs). mdpi.com In one such study, a Ru-PAF-30-SO3H/2.5 catalyst was employed for the HDO of guaiacol. mdpi.com The reaction primarily proceeds through the hydrogenation of the aromatic ring, leading to the formation of 2-methoxycyclohexanol as the major product. mdpi.com Under specific reaction conditions, a significant yield of 2-methoxycyclohexanol was achieved. The distribution of products is sensitive to the catalyst composition, with variations in the catalyst preparation affecting the yields of the final products. mdpi.com For instance, a related catalyst, Ru-PAF-30-SO3H/2.5-COD, exhibited a lower yield of 2-methoxycyclohexanol and a higher yield of cyclohexanol, which was attributed to the smaller average size of the metal nanoparticles. mdpi.com

The reaction is typically carried out in a batch reactor under a hydrogen atmosphere. mdpi.com The choice of support for the ruthenium catalyst is crucial, with materials like zeolites also being investigated to enhance catalytic activity and selectivity. shokubai.org Ion-exchanged Ru-zeolite catalysts have shown high intrinsic HDO activity even at very low Ru loading (0.2 wt.%). shokubai.org

Table 1: Ruthenium-Catalyzed Hydrodeoxygenation of Guaiacol

| Catalyst | Substrate | Major Product | Yield of 2-Methoxycyclohexanol (%) | Other Major Products (Yield %) | Reaction Conditions |

| Ru-PAF-30-SO3H/2.5 | Guaiacol | 2-Methoxycyclohexanol | 56 | Cyclohexanol (26) | 250 °C, 30 bar H2, 2 h |

| Ru-PAF-30-SO3H/2.5-COD | Guaiacol | Cyclohexanol | 33 | Cyclohexanol (40) | 250 °C, 30 bar H2, 2 h |

Formation of 2,6-Dimethoxycyclohexanol

The production of 2,6-dimethoxycyclohexanol involves the hydrodeoxygenation of syringol (2,6-dimethoxyphenol), another significant lignin-derived phenolic compound. The catalytic pathways for the HDO of syringol can be more complex than those for guaiacol, with the potential for single or double demethoxylation in addition to hydrogenation.

One innovative approach to the HDO of syringol is electrocatalytic hydrogenation (ECH), which operates under milder conditions (≤80 °C and ambient pressure) compared to traditional hydrotreatment. rsc.org In this method, a ruthenium catalyst supported on activated carbon cloth (Ru/ACC) has been utilized as a novel electrocatalyst for the cathodic reduction of syringol. rsc.org This technique presents a promising alternative for the selective hydrogenation of lignin-like substrates. rsc.org

Conversely, studies using more conventional HDO conditions with a carbon-supported Ru-MnOx catalyst have shown that the reaction pathway can favor complete demethoxylation. researchgate.net When 2,6-dimethoxyphenol (B48157) was subjected to HDO over a Ru-MnOx/C catalyst at 433K and 1.5 MPa of H2, the primary products were demethoxylated saturated compounds such as cyclohexanol and cyclohexane, rather than 2,6-dimethoxycyclohexanol. researchgate.net This suggests that the addition of manganese oxide to the ruthenium catalyst enhances the rate of methoxy group elimination relative to the hydrogenation of the aromatic ring before elimination. researchgate.net

Table 2: Ruthenium-Catalyzed Conversion of Syringol (2,6-Dimethoxyphenol)

| Catalyst | Substrate | Method | Major Products | Observations |

| Ru/ACC | Syringol | Electrocatalytic Hydrogenation (ECH) | Hydrogenated Products | Operates at mild conditions (≤80 °C, ambient pressure). |

| Ru-MnOx/C | 2,6-Dimethoxyphenol | Hydrodeoxygenation (HDO) | Cyclohexanol, Cyclohexane | Favors demethoxylation over the formation of 2,6-dimethoxycyclohexanol. |

Mechanistic Investigations of Electrochemical Transformations

The conversion of a ketone, such as cyclohexanone, to a ketal like this compound under anodic conditions is a process that has been explored in the broader context of electrochemical methoxylation of organic compounds. While direct studies on this compound are not extensively detailed in the available literature, analogous reactions provide significant insight into the probable mechanistic pathways.

The initial step in the anodic oxidation of an organic molecule is the transfer of one or more electrons from the substrate to the anode. In the case of cyclohexanone in a methanolic solution, the process is believed to be initiated by the oxidation of the ketone, although the solvent (methanol) can also be oxidized depending on the electrode potential and material.

The oxidation of a ketone can lead to the formation of a radical cation intermediate. This highly reactive species is then susceptible to nucleophilic attack by the solvent, methanol. The electron transfer process is a critical step that dictates the subsequent reaction cascade. The redox potential of the substrate and the applied anode potential are key parameters governing the efficiency and selectivity of this initial electron transfer. For instance, in related systems, the reversible one-electron oxidation of compounds like ferrocene (B1249389) is a well-established process used to control electron-transfer events in electrochemical systems. wikipedia.org

Following the initial electron transfer, a series of intermediates are formed en route to the final product. In the anodic methoxylation of cyclohexanone, the generated cyclohexanone radical cation would be rapidly attacked by methanol, a nucleophile present in high concentration as the solvent. This would lead to the formation of a methoxylated radical intermediate.

The supporting electrolyte and solvent system play a crucial role in the outcome of electrochemical reactions. The primary function of the supporting electrolyte is to ensure the conductivity of the solution, but its ions can also participate in the reaction mechanism, influencing selectivity and yield. uni-mainz.de

In the context of anodic methoxylation, the choice of supporting electrolyte can be critical. For example, in the electrochemical methoxylation of 4-methylanisole, using KF as the supporting electrolyte significantly improved the selectivity towards the desired methoxylated product compared to NaClO4. researchgate.net The electrolyte's anion can act as a nucleophile or a base, affecting the stability and reactivity of the intermediates. uni-mainz.de The solvent, in this case methanol, serves as both the reactant and the medium for the electrochemical process. Its properties, such as polarity and nucleophilicity, directly impact the reaction pathway. In some electrochemical systems, the solvent can be co-oxidized with the substrate, leading to different product distributions.

Stereochemical Aspects of this compound Formation

The formation of this compound from the planar cyclohexanone introduces a chiral center at the C-1 position, and the relative orientation of the substituents on the cyclohexane ring gives rise to stereoisomers.

The stereochemical outcome of reactions involving cyclic ketones is a well-studied area. For instance, the electrochemical reduction of 4-t-butylcyclohexanone can lead to the formation of both equatorial and axial alcohols, with the ratio being dependent on the reaction conditions. beilstein-journals.org In the context of the formation of this compound, the approach of the nucleophile (methanol) to the intermediate species will determine the stereochemistry of the final product.

The initial attack of methanol on the cyclohexanone radical cation could occur from either the axial or equatorial face of the ring, leading to different stereoisomers. The subsequent steps of the reaction would then proceed to form the final product with a specific stereochemical configuration.

The relative orientation of the two methoxy groups and the hydroxyl group in this compound can be described as cis or trans. The factors influencing the stereoselectivity, particularly the preference for the cis or trans isomer, are complex and can be influenced by several parameters.

The nature of the electrode surface, the composition of the electrolyte, and the reaction temperature can all play a role in directing the stereochemical outcome. The conformation of the intermediate species adsorbed on the electrode surface is likely a key determinant. For example, in the Michael addition of enolates of cyclohexanone derivatives, the attack of the electrophile preferentially occurs from one face to produce the cis product as the major isomer due to the higher stability of the chair conformation of the transition state. While the mechanism is different, this highlights the importance of conformational preferences in determining the stereochemistry of reactions on cyclohexane rings.

Reaction Kinetics and Thermodynamics of Formation

The formation of this compound is intrinsically linked to the broader field of biomass upgrading, particularly the hydrodeoxygenation (HDO) of lignin-derived phenolic compounds like guaiacol. Kinetic and thermodynamic studies of these related reactions provide crucial insights into the potential pathways and energetic requirements for the synthesis of substituted cyclohexanols.

The catalytic conversion of guaiacol, a key model compound for lignin, proceeds through several competing reaction pathways, including hydrogenation, demethoxylation, and dehydroxylation. frontiersin.orgcardiff.ac.uk The kinetics of these pathways are highly dependent on the catalyst, support, and reaction conditions.

The initial step in the conversion of guaiacol often involves the hydrogenation of the aromatic ring to produce intermediates like 2-methoxycyclohexanol. researchgate.netresearchgate.net Subsequent reactions can then lead to further deoxygenation. For instance, in the hydrodeoxygenation of guaiacol over platinum catalysts, the direct consumption of guaiacol can form catechol, phenol (B47542), and cyclopentanone, with rate constants of a similar order of magnitude. acs.org The relative rates, however, are influenced by temperature due to differing activation energies for each pathway. acs.org

Studies on the hydrogenation of 1,5-cyclooctadiene (B75094) to cyclooctene (B146475) and cyclooctane (B165968) have shown that such reactions can be modeled using Langmuir-Hinshelwood kinetics, where the reaction rates depend on the concentrations of the organic substrate and hydrogen. researchgate.net This type of kinetic behavior is also observed in the hydrogenation of dicyclopentadiene. researchgate.net While not directly studying this compound, these findings illustrate the kinetic principles governing the hydrogenation of cyclic compounds.

The demethoxylation of guaiacol is another critical reaction pathway. Over a carbon-supported Ru-MnOx catalyst, guaiacol can be effectively demethoxylated and then hydrogenated to yield cyclohexanol and methanol. researchgate.net The reaction scheme suggests that demethoxylation and the total hydrogenation of the aromatic ring occur in parallel from a partially-hydrogenated guaiacol intermediate. researchgate.net The selectivity towards demethoxylation can be tuned by adjusting reaction conditions; for example, lower hydrogen pressure and higher temperatures favor this pathway. researchgate.net

The hydrodeoxygenation of guaiacol can also be understood through different primary reaction routes: dehydroxylation (Caryl-OH bond cleavage), demethylation (Calkyl-O bond cleavage), and demethoxylation (Caryl-OCH3 bond cleavage). frontiersin.orgcardiff.ac.uk The choice of catalyst plays a significant role in determining which pathway is favored. For example, Ni/ZrP catalysts tend to favor the hydrogenation route to 2-methoxycyclohexanol, while Co/ZrP catalysts favor the demethoxylation route to phenol. researchgate.net

The apparent activation energy (Ea) is a critical parameter derived from kinetic studies, indicating the temperature sensitivity of a reaction rate. In the context of related catalytic conversions, a range of activation energies has been reported, reflecting the diversity of catalysts and reaction pathways.

Density functional theory (DFT) calculations have been employed to probe the activation barriers of elementary steps in guaiacol HDO on various transition metal surfaces. For the scission of the Caryl-OH bond, the activation barrier on Fe(110) is 1.13 eV. frontiersin.orgcardiff.ac.uk The demethoxylation pathway, involving the cleavage of the Caryl-OCH3 bond, exhibits an activation energy of 1.28 eV on Fe(110), which is the lowest among the transition metals studied. cardiff.ac.uk The formation of phenol from a 2-hydroxyphenyl intermediate on a Ni surface has a low activation barrier of 0.12 eV. cardiff.ac.uk These theoretical values provide fundamental insight into the energetic landscape of the reaction network.

The following table summarizes apparent activation energies for related hydrogenation and demethoxylation reactions.

| Reaction | Catalyst | Apparent Activation Energy (Ea) | Reference |

| Hydrogenation of 1,5-cyclooctadiene to cyclooctene | Pd/α-Al2O3 | 74 kJ/mol | researchgate.net |

| Hydrogenation of cyclooctene to cyclooctane | Pd/α-Al2O3 | 98 kJ/mol | researchgate.net |

| Hydrogenation of benzonitrile | 5wt% Pd/C | 27.6 kJ/mol | researchgate.net |

| Hydrogenolysis of benzylamine | 5wt% Pd/C | 80.1 kJ/mol | researchgate.net |

| Caryl-OH bond scission in guaiacol | Fe(110) | 1.13 eV | frontiersin.orgcardiff.ac.uk |

| Caryl-OCH3 bond scission in guaiacol | Fe(110) | 1.28 eV | cardiff.ac.uk |

| Phenol formation from 2-hydroxyphenyl | Ni | 0.12 eV | cardiff.ac.uk |

This compound as a Key Intermediate in Multi-Step Syntheses

This compound, also known as adipoin dimethyl acetal (B89532), serves as a valuable intermediate in multi-step organic syntheses. Its bifunctional nature, possessing both a hydroxyl group and a protected ketone in the form of a dimethyl acetal, allows for sequential and controlled chemical transformations. The synthesis of this key intermediate can be achieved from cyclohexanone, a readily available starting material. gre.ac.uklibretexts.org

The structure of this compound provides a versatile scaffold for the synthesis of more complex molecules. The hydroxyl group can be readily oxidized to a ketone, while the dimethyl acetal can be hydrolyzed under acidic conditions to reveal another ketone. This latent dicarbonyl functionality makes it a precursor to various cyclic and heterocyclic systems. For instance, the selective manipulation of one functional group while the other is protected allows for the stepwise introduction of different substituents, leading to highly functionalized cyclohexane derivatives. These derivatives are important building blocks in the synthesis of natural products and pharmaceuticals. orgsyn.orgnih.gov While direct examples of this compound in the total synthesis of complex natural products are not prevalent in the literature, its structural motif is found in various biologically active molecules, suggesting its potential as a synthetic precursor.

The hydroxyl group of this compound is a prime site for chemical modification and derivatization. nih.govresearchgate.netnih.gov Standard organic reactions can be employed to introduce a variety of functional groups at this position. For example, esterification or etherification can be used to introduce acyl or alkyl groups, respectively. These modifications can alter the steric and electronic properties of the molecule, which can be crucial for subsequent reactions or for tuning the biological activity of a target molecule.

Furthermore, the acetal group serves as a stable protecting group for the ketone functionality under basic and neutral conditions, allowing for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the protected carbonyl. masterorganicchemistry.com

Table 1: Examples of Derivatization Reactions for the Hydroxyl Group

| Reaction Type | Reagent Example | Product Functional Group |

| Esterification | Acyl chloride (e.g., Acetyl chloride) | Ester |

| Etherification | Alkyl halide (e.g., Methyl iodide) | Ether |

| Oxidation | Pyridinium chlorochromate (PCC) | Ketone |

Transformations Involving the Dimethoxyacetal Moiety

The dimethoxyacetal moiety in this compound is generally unreactive under neutral and basic conditions, making it an excellent protecting group. masterorganicchemistry.com This stability allows for a wide range of reactions to be carried out on the hydroxyl group or other parts of the molecule. For instance, the hydroxyl group can be oxidized to a ketone using various oxidizing agents without affecting the acetal. libretexts.orgresearchgate.netyoutube.com

The primary transformation involving the dimethoxyacetal moiety is its cleavage under acidic conditions to regenerate the parent carbonyl group. nih.govpearson.com This deprotection step is typically achieved by treatment with an aqueous acid, such as hydrochloric acid or sulfuric acid. The mechanism involves protonation of one of the methoxy groups, followed by elimination of methanol to form an oxonium ion. Subsequent attack by water and loss of a second molecule of methanol yields the ketone.

This acid-catalyzed hydrolysis is a fundamental reaction in organic synthesis, allowing for the unmasking of the carbonyl group at a desired stage in a multi-step synthesis. youtube.com The ease and efficiency of this deprotection step contribute to the utility of the dimethyl acetal as a protecting group.

Utilization in Biomass Conversion Research

While direct utilization of this compound in biomass conversion research is not extensively documented, its precursor, cyclohexanone, is a key platform chemical that can be derived from biomass. Lignocellulosic biomass can be converted into various platform molecules, including phenols, which can then be hydrogenated to produce cyclohexanol and subsequently oxidized to cyclohexanone. rsc.org This connection positions this compound as a potential downstream product in the valorization of biomass.

Furthermore, research into biomass-derived acetals is a growing field, with a focus on producing sustainable fuel additives and green solvents. acs.orgmdpi.com The synthesis of acetals from biomass-derived aldehydes and alcohols is an active area of investigation. Although not a direct application, the study of this compound can provide insights into the stability and reactivity of cyclic acetals derived from biomass feedstocks. The conversion of biomass-derived cyclohexanol to other valuable chemicals is also an area of interest, and the chemistry of its derivatives, such as this compound, could play a role in developing new synthetic pathways from renewable resources. acs.org

Product in Electrocatalytic Valorization of Lignocellulosic Feedstocks

There is currently no available scientific literature that identifies this compound as a product resulting from the electrocatalytic valorization of lignocellulosic feedstocks. Research in this area has centered on the conversion of lignin model compounds, such as guaiacol and phenol, into a range of saturated cyclic compounds. However, the formation of this compound has not been reported in these studies.

Implications for Bio-Oil Upgrading and Chemical Production

Given the absence of this compound as a known product from lignocellulosic valorization, there is no basis in the current scientific literature to discuss its implications for bio-oil upgrading and chemical production. The potential utility of this specific compound in enhancing fuel properties or serving as a platform chemical from bio-based sources remains purely speculative until relevant research is conducted and published.

Synthetic Utility and Applications in Advanced Organic Synthesis

Medicinal Chemistry

In medicinal chemistry, the cyclohexanol (B46403) scaffold is present in numerous biologically active compounds. The specific substitution pattern of 2,2-Dimethoxycyclohexanol could be explored for the synthesis of novel analogs of existing drugs or as a starting point for the development of new therapeutic agents. The polarity and hydrogen bonding capabilities imparted by the functional groups could influence pharmacokinetic properties such as solubility and cell membrane permeability.

Materials Science

The hydroxyl group of this compound provides a reactive site for incorporation into polymers. It could potentially be used as a monomer or a cross-linking agent in the synthesis of polyesters, polyurethanes, or other polymeric materials. The rigidity of the cyclohexane (B81311) ring could impart specific thermal and mechanical properties to the resulting polymers.

Analytical Techniques and Characterization

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy would be crucial for identifying the chemical shifts and coupling constants of the protons on the cyclohexane (B81311) ring and the methoxy (B1213986) groups, providing information about their chemical environment and stereochemical relationships. ¹³C NMR would show distinct signals for each carbon atom in the molecule, including the two methoxy carbons and the six carbons of the cyclohexane ring.

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, which can provide further structural information.

Infrared (IR) Spectroscopy: IR spectroscopy would be expected to show a characteristic broad absorption band for the O-H stretch of the hydroxyl group and C-O stretching vibrations for the alcohol and ether functionalities.

Chromatographic Techniques

Gas Chromatography (GC): GC could be used to assess the purity of this compound and to separate it from starting materials or byproducts in a reaction mixture.

High-Performance Liquid Chromatography (HPLC): For less volatile derivatives or for preparative separations, HPLC would be a valuable tool. Chiral HPLC could be employed to separate enantiomers if the compound is prepared as a racemic mixture.

Advanced Characterization and Spectroscopic Analysis in Research

Should this compound or a solid derivative of it be crystallized, single-crystal X-ray diffraction would provide unambiguous determination of its three-dimensional structure, including the absolute configuration if it is chiral. This technique would offer precise bond lengths, bond angles, and conformational details of the cyclohexane ring.

In the context of materials science or catalysis research where this compound might be used as a precursor or ligand, Transmission Electron Microscopy (TEM) would not be used to analyze the molecule itself. Instead, TEM would be a critical tool for characterizing the morphology, size, and dispersion of catalytic nanoparticles that might be synthesized using a complex derived from this compound. For instance, if a metal complex with a ligand derived from this compound were used to prepare a supported catalyst, TEM would be employed to visualize the catalyst particles on the support material, providing insights into the catalyst's structure and potential activity.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes

The pursuit of environmentally benign chemical processes is a paramount goal in modern chemistry. Future research into the synthesis of 2,2-Dimethoxycyclohexanol will likely prioritize the development of sustainable methods that minimize waste, reduce energy consumption, and utilize renewable resources. A promising approach involves the catalytic conversion of cyclohexene using hydrogen peroxide and methanol (B129727), which offers a greener alternative to traditional methods. While a patent discloses the preparation of 2-methoxycyclohexanol using a Ti-Al-beta zeolite catalyst, further research is needed to optimize this process for the synthesis of the 2,2-dimethoxy derivative and to explore other solid acid catalysts that can be easily recovered and reused.

Another avenue for sustainable synthesis involves the exploration of biocatalysis. Enzymatic reductions of corresponding diketones, as demonstrated in the synthesis of (S)-3-hydroxy-2,2-dimethylcyclohexanone using baker's yeast, could be adapted for the stereoselective synthesis of this compound derivatives. orgsyn.org This approach offers high selectivity under mild reaction conditions, aligning with the principles of green chemistry.

| Synthetic Approach | Potential Advantages | Key Research Challenges |

| Catalytic Oxidation of Cyclohexene | Utilizes readily available starting materials; potential for high atom economy. | Catalyst development for high selectivity to the 2,2-dimethoxy product; optimization of reaction conditions. |

| Biocatalytic Reduction | High stereoselectivity; mild reaction conditions; environmentally friendly. | Identification and engineering of suitable enzymes; substrate scope and scalability. |

| Flow Chemistry Synthesis | Improved heat and mass transfer; enhanced safety and scalability; potential for process automation. | Reactor design and optimization; catalyst stability under continuous flow conditions. |

Exploration of New Catalytic Systems for Enhanced Selectivity and Efficiency

The development of novel catalysts is central to advancing the synthesis of this compound with improved selectivity and efficiency. Research in this area will likely focus on both homogeneous and heterogeneous catalysis. For instance, the use of zeolitic materials with specific framework structures, such as MWW, has shown promise in the synthesis of 2-alkoxycyclohexanols by providing high selectivity. google.com Future work could explore the design of tailored zeolites or other porous materials to control the regioselectivity of the methoxylation of cyclohexene derivatives, favoring the formation of the 2,2-dimethoxy product.

Furthermore, the application of metal-organic frameworks (MOFs) as catalysts is a rapidly growing field. The tunable porosity and active sites of MOFs could be exploited to create highly selective catalysts for the synthesis of this compound. Research into bimetallic or multifunctional catalysts that can promote multiple reaction steps in a one-pot synthesis would also be a significant step forward.

| Catalyst Type | Potential for Improvement | Illustrative Examples from Related Systems |

| Zeolites | Enhanced regioselectivity and reusability. | Ti-Al-beta zeolite for 2-methoxycyclohexanol synthesis. google.com |

| Metal-Organic Frameworks (MOFs) | Tunable active sites and high surface area for improved catalytic activity. | Not yet reported for this specific synthesis, but widely used in other selective oxidations. |

| Bimetallic Catalysts | Synergistic effects leading to higher conversion and selectivity. | Palladium-zinc on Al2O3 used in the synthesis of 2,6-dimethylaniline from 2,6-dimethylcyclohexanol. prepchem.com |

Integration of this compound into More Complex Synthetic Targets

The utility of a chemical building block is ultimately demonstrated by its successful incorporation into more complex and valuable molecules. Future research should aim to establish this compound as a versatile intermediate in organic synthesis. Its bifunctional nature, possessing both a hydroxyl group and a protected ketone (as a ketal), makes it an attractive precursor for a variety of transformations.

One potential application is in the synthesis of natural products and pharmaceuticals. The cyclohexanol (B46403) moiety is a common structural motif in many biologically active compounds. The 2,2-dimethoxy group can serve as a masked ketone, which can be deprotected at a later synthetic stage to reveal a reactive carbonyl group for further functionalization. This strategy is frequently employed in multi-step syntheses to avoid unwanted side reactions.

Retrosynthetic analysis of complex target molecules containing a functionalized cyclohexane (B81311) ring could reveal synthetic pathways where this compound serves as a key starting material. For example, its use in the synthesis of sesquiterpenoids or other complex carbocyclic frameworks could be explored. nih.govmsu.edu

Advanced Mechanistic Insights through In Situ Spectroscopic Techniques

A thorough understanding of reaction mechanisms is crucial for the rational design of improved synthetic methods. Future investigations into the synthesis of this compound would benefit greatly from the application of advanced in situ spectroscopic techniques. These methods allow for the real-time monitoring of reaction intermediates and catalyst behavior under actual reaction conditions, providing invaluable mechanistic information.

For instance, in situ Infrared (IR) spectroscopy could be used to study the adsorption and reaction of cyclohexene and methanol on the surface of a solid catalyst, helping to identify key surface intermediates and the nature of the active sites. researchgate.net Similarly, in situ Nuclear Magnetic Resonance (NMR) spectroscopy could provide detailed information about the species present in the liquid phase throughout the course of the reaction.

Computational studies, such as Density Functional Theory (DFT) calculations, can complement experimental work by providing theoretical models of reaction pathways and transition states. Such studies have been used to elucidate the mechanism of cycloaddition reactions involving cyclohexenone derivatives and could be applied to understand the formation of this compound.

By combining these advanced analytical and computational tools, researchers can gain a deeper understanding of the factors that control the selectivity and efficiency of the synthesis, paving the way for the development of next-generation synthetic methodologies.

Q & A

Q. What are the common synthetic routes for preparing 2,2-Dimethoxycyclohexanol, and what critical parameters influence yield and purity?

- Methodological Answer : A widely applicable method involves acid-catalyzed methanolysis of cyclohexene oxide derivatives. Critical parameters include reaction temperature (optimized between 40–60°C), catalyst concentration (e.g., 5–10% H₂SO₄), and reaction time (6–12 hours). Post-synthesis purification via fractional distillation or column chromatography is essential to isolate the product from byproducts like 2-chlorocyclohexanol, which may form under halogenated conditions . Monitoring reaction progress using TLC or GC-MS ensures reproducibility.

Q. How can researchers characterize the structural and stereochemical properties of this compound using spectroscopic and computational methods?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Analyze methoxy group signals (δ ~3.3–3.5 ppm for ¹H; δ ~50–55 ppm for ¹³C) and cyclohexanol backbone protons (δ ~1.2–2.5 ppm). Compare with reference data from NIST Chemistry WebBook or PubChem .

- IR Spectroscopy : Identify O-H stretching (3200–3600 cm⁻¹) and C-O-C vibrations (1100–1250 cm⁻¹).

- Computational Methods : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) to optimize geometry and predict spectral properties. Validate against experimental data .

Q. What are the recommended storage conditions for this compound to maintain its chemical stability in laboratory settings?

- Methodological Answer : Store in airtight, amber glass containers under inert atmosphere (N₂ or Ar) at 2–8°C to prevent oxidation and moisture absorption. Conduct periodic stability tests using HPLC to monitor degradation (e.g., hydrolysis to cyclohexanediols). For long-term storage, add stabilizers like BHT (0.01–0.1% w/w) .

Advanced Research Questions

Q. How can retrosynthetic analysis and AI-powered tools be applied to design novel synthetic pathways for this compound derivatives?

- Methodological Answer : Use retrosynthetic frameworks (e.g., Template_relevance Reaxys) to identify precursor candidates like cyclohexene oxide or dimethoxycyclohexanone. AI models (e.g., Pistachio or Reaxys_biocatalysis) can predict feasible routes by analyzing reaction databases. For example, catalytic asymmetric dihydroxylation (ADH) of cyclohexene derivatives with chiral ligands (e.g., Sharpless ligands) may yield enantiomerically pure intermediates .

Q. What strategies are effective for resolving contradictions in reported physicochemical data (e.g., boiling points, spectral signatures) of this compound across literature sources?

- Methodological Answer :

- Cross-Validation : Compare data from authoritative databases (NIST, PubChem) and replicate experiments under standardized conditions (e.g., 1 atm for boiling point determination).

- Quantum Chemical Calculations : Compute thermodynamic properties (e.g., enthalpy of vaporization) using Gaussian or ORCA software to validate experimental observations.

- Collaborative Studies : Engage in inter-laboratory comparisons to identify systematic errors in instrumentation or sample preparation .

Q. What role does this compound serve as a chiral building block in asymmetric catalysis, and how can its enantiomeric purity be optimized?

- Methodological Answer :

- Chiral Applications : The compound’s rigid cyclohexanol backbone and methoxy groups make it suitable for synthesizing chiral ligands or catalysts. For example, it can coordinate to transition metals (e.g., Ru or Rh) in enantioselective hydrogenation reactions.

- Enantiomeric Optimization :

- Chromatography : Use chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) for HPLC resolution.

- Kinetic Resolution : Employ lipases (e.g., Candida antarctica) to selectively hydrolyze one enantiomer .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.